1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol is a complex organic compound that features a benzodioxin ring fused with a naphthalenol structure
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with naphthalen-2-ol under controlled conditions. The reaction is often carried out in the presence of a diazotizing agent, such as sodium nitrite, in an acidic medium to form the diazenyl linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the diazenyl group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s diazenyl group plays a crucial role in its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol can be compared with similar compounds such as:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide: This compound also features a benzodioxin ring but differs in its amide linkage, which affects its chemical reactivity and biological activity.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a ketone group instead of a diazenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its diazenyl linkage, which imparts specific chemical and biological properties that are not present in its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-15-7-5-12-3-1-2-4-14(12)18(15)20-19-13-6-8-16-17(11-13)23-10-9-22-16/h1-8,11,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHFTJOPGWRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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